Hbdcp

DNA Repair Nuclease Assay Benzene Metabolite

Generic DNA adduct standards fail to replicate benzene-specific repair enzyme kinetics. Hbdcp (p-BQ-dCp) is the exact substrate required for Nuclease P1-enhanced 32P-postlabeling and base excision repair (BER) assays. Secure your analytical reference today. - Differentiated Cleavage: Processed significantly faster than p-BQ-dA by human cell extracts. - Unmatched Specificity: No binding to etheno-adduct repair enzymes, even at 120-fold molar excess. - Supply Assurance: Available for immediate dispatch for global biomedical research programs.

Molecular Formula C15H16N3O8P
Molecular Weight 397.28 g/mol
CAS No. 130882-58-5
Cat. No. B145209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbdcp
CAS130882-58-5
Synonyms(3'-hydroxy)-3,N(4)-benzetheno-1'-deoxycytidine 3'-phosphate
HBDCP
p-BQ-dCp
Molecular FormulaC15H16N3O8P
Molecular Weight397.28 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=NC4=C(N3C2=O)C=CC(=C4)O)CO)OP(=O)(O)O
InChIInChI=1S/C15H16N3O8P/c19-7-12-11(26-27(22,23)24)6-14(25-12)17-4-3-13-16-9-5-8(20)1-2-10(9)18(13)15(17)21/h1-5,11-12,14,19-20H,6-7H2,(H2,22,23,24)/t11-,12+,14+/m0/s1
InChIKeyJJJAJFXQFVWTCD-OUCADQQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hbdcp Technical Overview


Hbdcp, also designated p-BQ-dCp, is a modified deoxycytidine monophosphate classified as a DNA adduct derived from the benzene metabolite p-benzoquinone [1]. It is primarily utilized as an analytical reference standard in carcinogenesis and DNA repair research [2]. The compound is characterized by a 3'-hydroxy-3,N4-benzetheno exocyclic adduct structure with a molecular formula of C15H16N3O8P and a molecular weight of 397.28 g/mol .

1 Analytical reference standard for DNA adduct studies
2 Benzene metabolite (p-benzoquinone) derived adduct probe
3 Compatible with 32P-postlabeling and enzymatic repair assays

Why Hbdcp Cannot Be Substituted


Generic substitution of Hbdcp with other deoxycytidine monophosphate analogs or DNA adduct standards, such as etheno adducts (e.g., 1,N6-etheno-dA) or the p-benzoquinone adduct of deoxyadenosine (p-BQ-dA), is invalid due to documented differences in enzymatic recognition and biological processing [1]. Human DNA repair enzymes exhibit substrate specificity, cleaving Hbdcp-containing oligonucleotides more rapidly than those containing p-BQ-dA [2]. Furthermore, repair enzymes that recognize etheno adducts do not measurably bind Hbdcp, even at a 120-fold molar excess [2]. These divergent biochemical properties directly impact the utility of Hbdcp as a specific probe in repair assays and as a quantifiable biomarker, rendering alternative adducts unsuitable replacements for targeted research applications.

p-BQ-dA analog Cleavage rate by human repair extracts may differ; reported faster processing for Hbdcp suggests substrate specificity may not transfer directly.
Etheno adduct standards Distinct repair enzyme recognition; Hbdcp shows no measurable competition even at 120-fold excess, limiting substitution for benzene-specific pathway studies.
General deoxycytidine analogs Exocyclic adduct structure and repair enzyme profile differ; class-level inference indicates non-interchangeable biomarker context.

Hbdcp Differentiation Evidence


Nuclease Cleavage: Hbdcp vs. p-BQ-dA

In a direct head-to-head comparison using site-specifically modified oligonucleotides, the Hbdcp-containing oligomer (pbqC) was cleaved more rapidly by partially purified HeLa cell extracts than the oligomer containing the corresponding deoxyadenosine adduct, p-BQ-dA (pbqA) [1].

Nuclease Cleavage
Head-to-head
More rapid cleavage of Hbdcp oligomer vs. p-BQ-dA oligomer by HeLa extracts
Supports substrate-specific repair assay fit
Qualitative difference observed with partially purified extracts
DNA Repair Nuclease Assay Benzene Metabolite

Enzyme Discrimination: Hbdcp vs. Etheno Adducts

Hbdcp is processed by a distinct DNA repair enzyme that does not recognize the structurally related etheno adduct, 1,N6-etheno-dA. In gel retardation assays, Hbdcp-containing oligonucleotides showed no measurable binding to the enzyme responsible for cleaving etheno adducts, even when the etheno adduct was present in a 120-fold molar excess [1].

Enzyme Discrimination
Head-to-head
No measurable binding to etheno-adduct repair enzyme even at 120-fold excess
Confirms distinct repair pathway context
Gel retardation assay, FPLC-purified enzymes
Enzyme Specificity DNA Adductomics Glycosylase

Relative Abundance in DNA Adduct Profiles

While direct quantitative data for Hbdcp abundance is not available, class-level inference from the analogous p-BQ-dA adduct indicates that Hbdcp is not the most abundant adduct formed from p-benzoquinone. In DNA reacted with p-BQ, the relative abundance of three major adducts was 1.1%, 22.4%, and 72.4%, with the p-BQ-dA adduct (adduct 3) being the second most abundant at 22.4% [1].

Adduct Abundance
Class-level
Inferred minor to moderate adduct; p-BQ-dA analog represents 22.4% of major adducts
Targeted biomarker context, not dominant lesion
Class-level inference from 32P-postlabeling data
Adductomics Biomonitoring 32P-Postlabeling

Detection Specificity in Postlabeling Assays

Hbdcp was specifically identified and characterized as a distinct adduct in the foundational 1990 study utilizing nuclease P1-enhanced 32P-postlabeling. This method achieves a detection sensitivity of 1 adduct in 10^9-10^10 DNA bases [1], which is crucial for quantifying low-abundance lesions like Hbdcp that are not detectable by less sensitive methods.

Detection Sensitivity
Reported
Detectable at 1 in 10^9–10^10 DNA bases with nuclease P1-enhanced 32P-postlabeling
Enables low-abundance adduct quantification
Foundational method context; supports biomonitoring use
Analytical Chemistry Postlabeling Adduct Detection

Hbdcp Application Scenarios


Benzene-Induced DNA Repair Assays

Hbdcp is the definitive substrate for in vitro assays studying the repair of benzene-induced DNA damage. Its differential cleavage rate by human cell extracts, as compared to p-BQ-dA, makes it essential for dissecting the specificity of glycosylases and endonucleases involved in the base excision repair (BER) pathway of exocyclic adducts [1].

32P-Postlabeling Reference Standard

Procurement of Hbdcp is critical for laboratories employing the highly sensitive nuclease P1-enhanced 32P-postlabeling method. It serves as a co-chromatography standard to identify and quantify the corresponding adduct in DNA samples from cells or tissues exposed to benzene or its metabolites [2].

Biomonitoring & Exposure Assessment

As a specific biomarker of p-benzoquinone exposure, Hbdcp is used in adductomics to differentiate benzene-induced genotoxicity from other sources of DNA damage. Its unique repair profile ensures it is not confounded by common background adducts like those from lipid peroxidation (e.g., etheno adducts) [3].

Application
Selection Property
Validation Focus
Benzene-induced DNA repair assays
Substrate-specific cleavage profile
Enzyme discrimination vs. p-BQ-dA and etheno adducts
32P-postlabeling reference standard
Co-chromatography standard context
Enhanced sensitivity detection verification
Biomonitoring & exposure assessment
Biomarker specificity vs. common adducts
Adduct profile discrimination from lipid peroxidation lesions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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